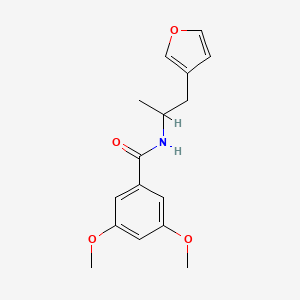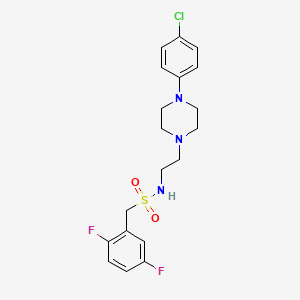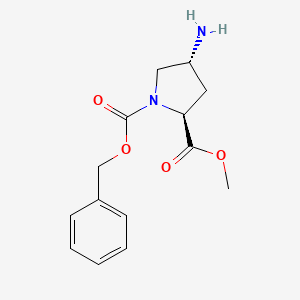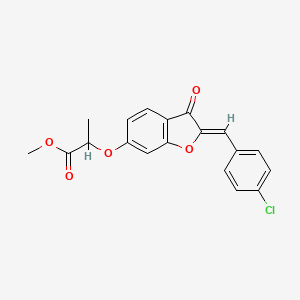![molecular formula C19H20N2O B2760691 N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396749-43-1](/img/structure/B2760691.png)
N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound. It’s an impurity of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . The dimethylaminomethyl (DMAM) group appears to increase compound stability in cancer cells .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, during the process development of Linagliptin, several process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, HRMS, 1 H-NMR, 13 C-NMR and IR) .Molecular Structure Analysis
The molecule contains a total of 28 bond(s). There are 12 non-H bond(s), 3 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 1 secondary amide(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) . It contains total 29 atom(s); 16 Hydrogen atom(s), 10 Carbon atom(s), 2 Nitrogen atom(s) and 1 Oxygen atom(s) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and often involve multiple steps. For example, in the industrial manufacturing process of Linagliptin, cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride afforded a compound which condensed with another compound in the presence of sodium carbonate as a basic reagent .Wissenschaftliche Forschungsanwendungen
Cancer Research and Antitumor Properties
N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide has shown promise in cancer research, particularly due to its DNA-binding capabilities that may be harnessed for antitumor applications. Studies have explored its structural analogs, highlighting their potential as anticancer agents through mechanisms such as DNA intercalation. These mechanisms are critical for the development of new therapeutic strategies against various cancer types. The research underscores the importance of the compound's molecular structure in interacting with DNA, providing a pathway to design drugs with specific anticancer activities (Hudson et al., 1987; Atwell et al., 1989).
DNA-Intercalating Agent for Antitumor Activity
Further research into derivatives of this compound has yielded compounds with in vivo antitumor activity, highlighting the therapeutic potential of "minimal" DNA-intercalating agents. These findings are significant for developing treatments with lower DNA association constants, aiming for effective cancer therapies with minimized side effects. The exploration of structural variants has led to insights into the relationship between chemical structure and antitumor efficacy, paving the way for the design of more effective cancer treatments (Denny et al., 1987).
Material Science Applications
The compound's derivatives have also found applications beyond biomedicine, particularly in materials science. For example, its role in the development of high-performance electrochromic materials showcases its versatility. These applications demonstrate the potential of this compound and its derivatives in creating advanced materials with novel properties, such as improved electrochromic performance and fabrication techniques for electrochromic devices. This research opens new avenues for utilizing the compound in developing technologies with broad implications for various industries (Li et al., 2021).
Zukünftige Richtungen
The future directions for research on “N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1’-biphenyl]-4-carboxamide” could include further exploration of its synthesis, characterization, and potential applications. As an impurity of Linagliptin, understanding its properties could be important for the development and quality control of this antidiabetic drug .
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-21(2)15-7-6-14-20-19(22)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,14-15H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMLJXLMZQOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)
![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)
![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)




![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate](/img/structure/B2760631.png)